![molecular formula C14H8BrFN2OS B2837710 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 937601-60-0](/img/structure/B2837710.png)
3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
The compound “3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” belongs to the class of organic compounds known as quinazolinones, which are polycyclic aromatic compounds containing a benzene and a pyrimidine ring fused to a common carbon atom . The presence of bromine and fluorine atoms on the phenyl ring and a thioxo group on the quinazolinone ring could potentially give this compound unique properties, but without specific studies, it’s hard to predict its exact characteristics.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bromine and fluorine atoms could potentially be replaced with other groups in a substitution reaction, and the thioxo group could potentially react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the bromine and fluorine atoms could potentially affect its polarity and solubility, and the thioxo group could potentially affect its reactivity .Scientific Research Applications
Chemical Sensors
A study by Zhang et al. (2007) explored the use of quinazolinone derivatives as fluoroionophores for sensitive optochemical sensors, particularly for the detection of Fe3+ ions. The fluorescence intensity of the sensor decreases upon the addition of Fe3+, attributed to the blocking of excited state intramolecular proton transfer (ESIPT) reactions, showcasing the compound's potential in environmental monitoring and analytical chemistry (Zhang et al., 2007).
Antimicrobial and Anti-inflammatory Activities
Desai et al. (2013) synthesized novel fluorine-containing derivatives of quinazolinone, demonstrating significant in vitro antimicrobial potency against various bacterial and fungal strains. This research highlights the compound's potential as a base for developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Ozaki et al. (1985) focused on the anti-inflammatory properties of 4(1H)-quinazolinone derivatives, identifying specific substituents that enhance the compound's efficacy. This suggests its utility in the development of new anti-inflammatory drugs (Ozaki, Yamada, Oine, Ishizuka, & Iwasawa, 1985).
Novel Synthetic Routes and Pharmacological Activities
Cheng et al. (2013) reported on the one-pot synthesis of various 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes, highlighting an efficient method for producing quinazolinone derivatives that could be foundational for future pharmacological research (Cheng, Guo, Zhang-Negrerie, Du, & Zhao, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-bromo-4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS/c15-10-7-8(16)5-6-12(10)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFYWNMKBMRWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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